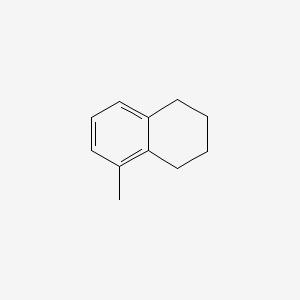

Naphthalene, 1,2,3,4-tetrahydro-5-methyl-

Vue d'ensemble

Description

“Naphthalene, 1,2,3,4-tetrahydro-5-methyl-” is a chemical compound with the molecular formula C11H14 . It is also known by other names such as 5-Methyltetralin, 5-Methyl-1,2,3,4-tetrahydronaphthalene, 1-Methyl-5,6,7,8-tetrahydronaphthalene, and 1,2,3,4-Tetrahydro-5-methyl-naphthalene .

Molecular Structure Analysis

The molecular structure of “Naphthalene, 1,2,3,4-tetrahydro-5-methyl-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

“Naphthalene, 1,2,3,4-tetrahydro-5-methyl-” has a molecular weight of 146.2289 . More detailed physical and chemical properties couldn’t be retrieved from the web search results.Applications De Recherche Scientifique

Oil Geochemistry and Maturity Indicators : A study by Aarssen et al. (1999) focused on the variations in the distributions of methylated naphthalenes in crude oils, including tetramethylnaphthalenes. These compounds were used to indicate the thermal maturity of the oils, with stable isomers increasing relative to less stable ones with maturity. This research is significant for understanding oil formation and quality assessment in the petroleum industry (Aarssen et al., 1999).

Atmospheric Chemistry : Phousongphouang and Arey (2002) measured the rate constants for the gas-phase reactions of nitrate radicals with a series of alkylnaphthalenes, including methylnaphthalene derivatives. These findings are vital for understanding the atmospheric fate and nighttime degradation of these hydrocarbons (Phousongphouang & Arey, 2002).

Electro-optical and Nonlinear Properties : Irfan et al. (2017) investigated the electro-optical, nonlinear, and charge transfer properties of naphthalene-based compounds. The study revealed their potential use in dye-sensitized solar cells and nonlinear optics, showcasing the importance of these compounds in renewable energy and photonic applications (Irfan et al., 2017).

Gas-Phase Oxidation and Aerosol Formation : Huang et al. (2019) studied the contribution of naphthalene and methylnaphthalene to secondary organic aerosol (SOA) formation during haze events in Beijing. This research highlights the environmental impact of these compounds on air quality and public health (Huang et al., 2019).

Methyl Group Librations in Dimethylnaphthalene Molecules : Wilson and Nowell (2000) conducted neutron diffraction studies on 1,8-dimethylnaphthalene to understand the steric effects and motions of methyl groups. This research provides insights into the molecular structure and behavior of substituted naphthalenes (Wilson & Nowell, 2000).

Safety and Hazards

The safety data sheet for Naphthalene indicates that it is flammable, suspected of causing cancer, and very toxic to aquatic life with long-lasting effects . It is advised to obtain special instructions before use, avoid release to the environment, and wear protective gloves, protective clothing, eye protection, and face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Propriétés

IUPAC Name |

5-methyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h4-5,7H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOVIGZJPGLNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182365 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene, 1,2,3,4-tetrahydro-5-methyl- | |

CAS RN |

2809-64-5 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPHTHALENE, 1,2,3,4-TETRAHYDRO-5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888WK5BNU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1593424.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1593426.png)

![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)